molecular formula C5H10OS B6183671 rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans CAS No. 2624109-60-8

rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans

Cat. No. B6183671
CAS RN: 2624109-60-8
M. Wt: 118.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans (RSMC) is an important organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of molecules, such as peptides and amino acids, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has been used in a variety of scientific research applications, such as the synthesis of peptides and amino acids, the study of enzyme-catalyzed reactions, and the study of drug metabolism. It has also been used to study the structure and function of proteins, and to study the role of proteins in cell signaling pathways.

Mechanism of Action

Rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has been found to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters dopamine and norepinephrine. rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has also been found to act as an agonist of the adenosine receptor, which is involved in the regulation of sleep and wakefulness.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans has a number of advantages and limitations for lab experiments. One of its advantages is its low toxicity, which makes it safe to use in laboratory settings. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans is relatively expensive and can be difficult to obtain in large quantities. Additionally, its solubility can vary depending on the solvent used.

Future Directions

There are a number of potential future directions for research involving rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans. One possibility is to investigate its potential as a therapeutic agent for a variety of conditions, such as depression and anxiety. Additionally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted to investigate its potential as a tool for studying the structure and function of proteins, and to explore its potential as a tool for studying cell signaling pathways. Finally, further research could be conducted to explore the potential of rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans as a drug delivery system.

Synthesis Methods

Rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans can be synthesized using a variety of methods, such as the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an organometallic compound with an alkyl halide, while the Wittig reaction involves the reaction of an organometallic compound with an aldehyde or ketone. Both reactions produce rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans with high yields, and can be used to produce a variety of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Sodium sulfide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Cyclobutanone is first reduced to the corresponding alcohol using sodium borohydride in the presence of hydrochloric acid.", "The resulting alcohol is then treated with sodium hydroxide and methyl iodide to form the corresponding methyl ether.", "The methyl ether is then reacted with sodium sulfide to form the corresponding thioether.", "The thioether is then oxidized using hydrogen peroxide to form the desired alcohol, rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans.", "The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2624109-60-8

Product Name

rac-(1R,2R)-2-(sulfanylmethyl)cyclobutan-1-ol, trans

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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